molecular formula C8H6N2O B1338504 1,7-Naphthyridin-8(7H)-one CAS No. 67967-11-7

1,7-Naphthyridin-8(7H)-one

Cat. No. B1338504
CAS RN: 67967-11-7
M. Wt: 146.15 g/mol
InChI Key: VTUQISVBYRDYAW-UHFFFAOYSA-N
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Description

1,7-Naphthyridin-8(7H)-one derivatives are a class of heterocyclic compounds that have garnered interest due to their diverse biological activities and potential as pharmacophores. These compounds are structurally characterized by two nitrogen atoms in a fused bicyclic ring system, which is a feature that can interact with various biological targets .

Synthesis Analysis

The synthesis of 1,7-Naphthyridin-8(7H)-one derivatives has been explored through various methods. One approach involves the condensation of 4,6-diaminonicotinaldehyde with 2,6-dichlorophenylacetonitrile, followed by selective conversion of amino groups to other functional groups . Another method reported is the [5 + 1]-strategy for assembling 1,8-naphthyridin-4(1H)-ones through domino amination/conjugate addition reactions, which can proceed without a catalyst for aliphatic amines or with Pd-support for anilines . Additionally, an improved synthesis route for a related compound, 5,6,7,8-tetrahydro-1,7-naphthyridine, has been described, offering a more efficient alternative to previous methods .

Molecular Structure Analysis

The molecular structure of 1,7-Naphthyridin-8(7H)-one derivatives is influenced by the substituents present at various positions on the naphthyridine ring. These modifications can significantly affect the compound's biological activity and interaction with biological targets . For example, the introduction of a trifluoromethyl group has been explored to synthesize 2-amino-1,8-naphthyridine derivatives, which can be further converted to 1,8-naphthyridin-2(1H)ones .

Chemical Reactions Analysis

1,7-Naphthyridin-8(7H)-one derivatives can undergo various chemical reactions based on their functional groups. For instance, the 7-substituted derivatives have been used to synthesize selective inhibitors of protein tyrosine kinases . The reactivity of these compounds can also be tailored for the synthesis of novel nucleobases for incorporation into peptide nucleic acids (PNAs), demonstrating their versatility in forming duplex and triplex nucleic acid recognition systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,7-Naphthyridin-8(7H)-one derivatives are influenced by their molecular structure and substituents. Intermolecular steric hindrance has been studied using NMR, ESI-MS, IR, and DFT calculations, revealing how bulky alkyl groups can affect hydrogen bonding and dimerization . The electronic properties of these compounds, such as their NMR chemical shifts and IR absorption frequencies, are also affected by the presence of electron-withdrawing or electron-donating groups .

Scientific Research Applications

Spectroscopic and Theoretical Studies

  • Spectroscopic Analysis : 1,7-Naphthyridin-8(7H)-one derivatives exhibit solvatochromism, showing a change in color with different solvents. This characteristic is useful in studying solvent interactions and understanding the behavior of such compounds in various environments. The formation of zwitterionic species in hydrogen bond donor (HBD) solvents was also observed (Santo et al., 2003).

Chemical Reactions and Transformations

  • Reaction with Potassium Amide : When treated with potassium amide, 1,7-Naphthyridines undergo various transformations, yielding multiple products. This includes the formation of 2-amino-1,7-naphthyridine and ring-transformed products. Such reactions are significant for the synthesis of new compounds and understanding reaction mechanisms (Plas et al., 2010).

Synthesis and Biomedical Applications

  • Biomedical Applications : 1,7-Naphthyridin-8(7H)-one and related structures, like 1,6-naphthyridin-2(1H)-ones, are important in the field of biomedicine. They serve as ligands for various receptors in the body and have more than 17,000 compounds in their subfamily, mostly covered in patents (Oliveras et al., 2021).

Synthesis of Hydroxycarboxamide Derivatives

  • Hydroxycarboxamide Derivatives Synthesis : The synthesis of hydroxycarboxamide derivatives from 1,7-Naphthyridin-8(7H)-one is notable, providing a pathway to create a range of compounds with potential applications in various fields, including pharmaceuticals (Blanco et al., 2005).

Inhibitors in Protein Tyrosine Kinases

  • Protein Tyrosine Kinase Inhibition : Certain 1,7-Naphthyridin-8(7H)-one derivatives have been found to be potent inhibitors of protein tyrosine kinases. This has implications for cancer research and treatment, as these enzymes are critical in many cellular processes (Thompson et al., 2000).

Kinase Inhibition for c-Met

  • c-Met Kinase Inhibition : The 1,7-Naphthyridin-8(7H)-one motif, when properly substituted, can act as a c-Met kinase inhibitor, highlighting its potential in cancer therapy and other related biomedical applications (Wang et al., 2013).

Novel Derivatives and Complexation Studies

  • Synthesis of Novel Derivatives : Synthesis of novel 1,8-naphthyridine derivatives and their potential in complexation studies with biologically relevant transition metals, such as copper, offers insights into new areas of chemical research (Vu et al., 2002).

Inhibition of HIV-1 Integrase

  • HIV-1 Integrase Inhibition : Some derivatives of 1,7-Naphthyridin-8(7H)-one have shown significant inhibitory effects on HIV-1 integrase, a key enzyme in the replication cycle of HIV. This points to potential applications in antiretroviral therapy (Zhuang et al., 2003).

properties

IUPAC Name

7H-1,7-naphthyridin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-7-6(3-5-10-8)2-1-4-9-7/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUQISVBYRDYAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)NC=C2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80498385
Record name 1,7-Naphthyridin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Naphthyridin-8(7H)-one

CAS RN

67967-11-7
Record name 1,7-Naphthyridin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,7-naphthyridin-8-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
M Santo, L Giacomelli, R Cattana, J Silber… - … Acta Part A: Molecular …, 2003 - Elsevier
The solvatochromism in 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester (1), 5-hydroxy-1,7-naphthyridin-8(7H)-one-6-carboxylic acid methyl ester (2), and 4-…
Number of citations: 13 www.sciencedirect.com
MM Blanco, IA Perillo… - Journal of heterocyclic …, 1999 - Wiley Online Library
A number of 8‐hydroxy‐6‐methyl‐1,6‐naphthyridin‐5(6H)‐one‐7‐carboxylic acid alkyl esters 3 and the isomeric 5‐hydroxy‐7‐methyl‐1,7‐naphthyridin‐8(7H)‐one‐6‐carboxylic acid …
Number of citations: 14 onlinelibrary.wiley.com
KD Bunker, S Nukui, AL Rheingold… - … Section E: Structure …, 2009 - scripts.iucr.org
The title compound, C9H7ClN2O2, was prepared by reaction of methyl 4-chloro-3-(prop-1-ynyl)picolinate with hydroxylamine in MeOH/KOH solution. The two essentially planar …
Number of citations: 10 scripts.iucr.org
MM Blanco, CB Schapira, G Levin… - Journal of heterocyclic …, 2005 - Wiley Online Library
A series of 8‐hydroxy‐1,6‐naphthyridin‐5(6H)‐one‐7‐carboxamides 1 and the isomeric 5‐hydroxy‐1,7‐naphthyridin‐8(7H)‐one‐6‐carboxamides 2 were synthesized. N‐Lactam …
Number of citations: 6 onlinelibrary.wiley.com
A Konovalenko, O Shablykin… - Current Chemistry …, 2024 - m.growingscience.com
On the base of 3-formylpicolinic acid by two successive heterocyclizations (the formation of a pyrone fragment by the cyclization of chloroacetone with the carboxyl and formyl groups; …
Number of citations: 4 m.growingscience.com
T Sakamoto, Y Kondo, H Yamanaka - Chemical and pharmaceutical …, 1985 - jstage.jst.go.jp
Four kinds of naphthyridinones, ie 1, 6-naphthyridin-5-one, 1, 7-naphthyridin-8-one, 2, 6-naphthyridin-2-one, and 2, 7-naphthyridin-1-one derivatives, were commonly synthesized by …
Number of citations: 91 www.jstage.jst.go.jp
T SAKAMOTO, YHNR KONDO - Chart - jlc.jst.go.jp
Four kinds of naphthyridinones, ie 1, 6-naphthyridin-5-one, l, 7-naphthyridin-8~ one, 2, 6-naphthyridin-2-one, and 2, 7-naphthyridin-l-one derivatives, were commonly synthesized by the …
Number of citations: 0 jlc.jst.go.jp
TK Dawson, P Dziedzic, MJ Robertson… - ACS Medicinal …, 2017 - ACS Publications
Coordination of the ammonium group of Lys32 in the active site of human macrophage migration inhibitory factor (MIF) using a 1,7-naphthyridin-8-one instead of a quinoline is …
Number of citations: 11 pubs.acs.org
VP Litvinov - Advances in Heterocyclic Chemistry, 2006 - Elsevier
Publisher Summary This chapter reviews the analysis made of the synthesis and properties of six isomeric heterocyclic systems containing two fused pyridine rings with different mutual …
Number of citations: 119 www.sciencedirect.com
M Wozniak, H van der Plas - Advances in Heterocyclic Chemistry, 2000 - books.google.com
The chemistry of naphthyridines has developed significantly since the late 1970s. Many compounds containing the naphthyridine ring system show interesting and useful chemical and …
Number of citations: 1 books.google.com

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